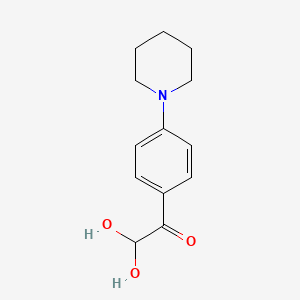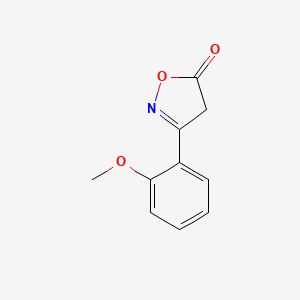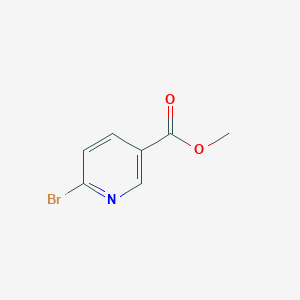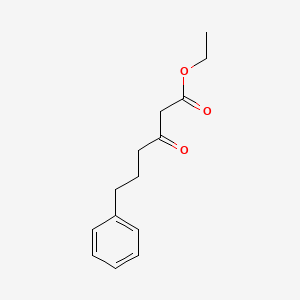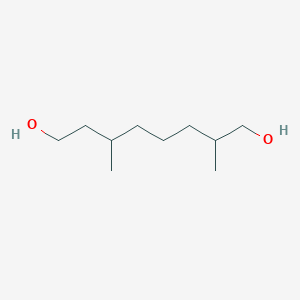
2,6-Dimethyloctane-1,8-diol
Descripción general
Descripción
2,6-Dimethyloctane-1,8-diol is a chemical compound that has been studied in the context of being a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus .
Synthesis Analysis
The synthesis of 2,6-Dimethyloctane-1,8-diol involves the creation of a diastereomeric mixture and the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid . The stereoisomeric purities of the four synthetic isomers were determined by the HPLC analyses of their bis-2-(2,3-anthracenedicarboximide)-1-cyclohexyl esters .Molecular Structure Analysis
The molecular structure of 2,6-Dimethyloctane-1,8-diol consists of a total of 33 bonds, including 11 non-H bonds, 5 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Chemical Properties
- Synthesis of Stereoisomers: The synthesis of the four stereoisomers of 2,6-Dimethyloctane-1,8-dioic Acid, a component of the cowpea weevil's copulation release pheromone, has been achieved. The stereoisomeric purities were determined by HPLC analyses (Nakai et al., 2005).
- Biotransformation of Myrcene: A study on the biotransformation of myrcene by Pseudomonas aeruginosa found that myrcene can be converted to dihydrolinalool and 2,6-dimethyloctane in high percentages, highlighting a method for producing these compounds (Esmaeili & Hashemi, 2011).
- Enzymatic Modification for Antioxidant Synthesis: A study investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity, including the synthesis of a dimer with a significantly higher antioxidant capacity than the starting substrate (Adelakun et al., 2012).
2. Industrial Applications
- Use in Diesel Fuel Additives: Research on the hydrogenation of monoterpenes like myrcene has led to the production of 2,6-dimethyloctane as a potential diesel fuel additive. The additives were shown to alter fuel properties like cloud point and viscosity (Tracy et al., 2009).
- Catalysis in Chemical Reactions: Studies have explored the catalytic performance of various metal-modified catalysts, such as beta zeolite, in the methylation of 2-methylnaphthalene, producing 2,6-dimethylnaphthalene, a key chemical for producing certain polyesters (Güleç et al., 2018).
3. Pharmaceutical and Perfumery Industry
- Synthesis of Fragrance Components: The biotransformation of myrcene by Pseudomonas aeruginosa led to the creation of 2,6-dimethyloctane, which has applications in the perfumery industry due to its low toxicity and unique volatile terpenoid alcohol properties (Esmaeili & Hashemi, 2011).
Propiedades
IUPAC Name |
2,6-dimethyloctane-1,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMKFMEYZHESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)CO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542270 | |
| Record name | 2,6-Dimethyloctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyloctane-1,8-diol | |
CAS RN |
75656-41-6 | |
| Record name | 2,6-Dimethyloctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367450.png)
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
